REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:23])[CH2:3][C:4]1[CH:5]=[C:6]([C:14]2[O:15][C:16]3[C:17]([N:22]=2)=[N:18][CH:19]=[CH:20][CH:21]=3)[CH:7]=[C:8]([CH2:10][C:11]([CH3:13])=[CH2:12])[CH:9]=1.[H][H]>[Pd].CO>[CH2:3]([C:4]1[CH:5]=[C:6]([C:14]2[O:15][C:16]3[C:17]([N:22]=2)=[N:18][CH:19]=[CH:20][CH:21]=3)[CH:7]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[CH:9]=1)[CH:2]([CH3:1])[CH3:23]
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
CC(CC=1C=C(C=C(C1)CC(=C)C)C=1OC=2C(=NC=CC2)N1)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C=1C=C(C=C(C1)CC(C)C)C=1OC=2C(=NC=CC2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |